Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate

Purity specification Quality control Procurement

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate (CAS 150033-80-0), also named 4-(methoxycarbonyl)benzylboronic acid pinacol ester, is a benzylic boronic ester building block (C15H21BO4, MW 276.14 g/mol). It belongs to the pinacol boronate ester class, featuring a methylene spacer between the para-substituted benzoate ring and the dioxaborolane group.

Molecular Formula C15H21BO4
Molecular Weight 276.14 g/mol
CAS No. 150033-80-0
Cat. No. B175299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate
CAS150033-80-0
Synonyms4-(Methoxycarbonyl)benzylboronic Acid Pinacol Ester
Molecular FormulaC15H21BO4
Molecular Weight276.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-6-8-12(9-7-11)13(17)18-5/h6-9H,10H2,1-5H3
InChIKeyQMZVNHRBNWDLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate (CAS 150033-80-0) – Procurement-Focused Compound Overview


Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate (CAS 150033-80-0), also named 4-(methoxycarbonyl)benzylboronic acid pinacol ester, is a benzylic boronic ester building block (C15H21BO4, MW 276.14 g/mol) [1]. It belongs to the pinacol boronate ester class, featuring a methylene spacer between the para-substituted benzoate ring and the dioxaborolane group . This structural motif places it at the intersection of aryl and alkyl boronate reactivity, making it a specialized intermediate for Suzuki–Miyaura cross-coupling, C–H functionalization, and iterative synthesis strategies that require differentiated boron reactivity [2].

Benzylic pinacol boronate ester for chemoselective Suzuki–Miyaura cross-coupling
Methylene spacer differentiates aryl/alkyl boron reactivity for iterative synthesis
Supports C–H functionalization and diarylmethane pharmacophore assembly

Why Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate Cannot Be Replaced by Common Aryl or Benzyl Boronate Analogs


Generic substitution with the direct aryl analog (CAS 171364-80-0) or the unsubstituted benzyl pinacol ester (CAS 87100-28-5) fails because the benzylic –CH2– spacer fundamentally alters both reactivity and stability. Aryl boronic esters undergo efficient Suzuki–Miyaura transmetalation at 25–80 °C, whereas benzylic derivatives demand elevated temperatures (80–100 °C) and often require silver oxide additives for effective coupling . Conversely, the corresponding benzylic boronic acid is highly susceptible to protodeboronation under aqueous or protic conditions, making the pinacol ester the only shelf-stable, isolable form suitable for reproducible procurement [1]. In addition, the methyl ester substituent on the benzyl ring provides a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid, reduction to alcohol) that is absent in simpler benzyl boronates, directly impacting downstream synthetic route design .

Aryl boronate analogs

Direct aryl boronate (CAS 171364-80-0) couples at 25–80 °C; substituting may lead to incomplete conversion under benzylic conditions and require protocol re-optimization.

Free benzylic boronic acid

Highly susceptible to protodeboronation in protic media; only the pinacol ester form provides shelf-stable, reproducible procurement and long-term storage.

Simpler benzyl boronates

Lack the para-methyl ester substituent, removing a key synthetic handle for downstream diversification (e.g., hydrolysis, reduction).

Head-to-Head Quantitative Evidence for Selecting Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate (CAS 150033-80-0)


Supplier Purity Benchmarks: Assay-Documented Differentiation Against the Aryl Analog

Multiple independent suppliers report purity for the target benzylic ester at 97–98% by HPLC, with accompanying QC documentation (NMR, HPLC, GC). In contrast, the direct aryl analog (CAS 171364-80-0) is commonly listed at 97% by a single major supplier, and the free benzylic boronic acid is rarely available at >95% due to protodeboronation during purification . The availability of batch-specific CoA for the target compound provides a verifiable procurement advantage .

Purity specification
Data to verify
97–98% (HPLC)
Supports purity specification review; batch-specific CoA may reduce coupling failure risk.
Supplier CoA data (HPLC, NMR, GC) to verify per lot.
Purity specification Quality control Procurement

Suzuki–Miyaura Coupling Reactivity: Quantitative Temperature Differential Between Benzylic and Aryl Boronic Esters

In palladium-catalyzed Suzuki–Miyaura cross-coupling, benzylic pinacol boronate esters require reaction temperatures of 80–100 °C for efficient transmetalation, whereas the corresponding aryl boronates couple at 25–80 °C under otherwise identical conditions . This ~20–55 °C temperature offset is attributed to the slower transmetalation of C(sp³)-bound boron relative to C(sp²)-bound boron [1]. The methyl benzoate substituent further modulates electron density at the benzylic position, potentially affecting coupling yields with electron-deficient aryl halides .

Suzuki coupling temperature
Class-level
80–100 °C vs. aryl 25–80 °C
Temperature requirements inform equipment/solvent selection; direct protocol substitution may lead to incomplete conversion.
Pd(PPh₃)₄ or Pd(dba)₂, aqueous carbonate base, THF/toluene.
Suzuki–Miyaura coupling Transmetalation Reaction temperature

Hydrolytic Stability: Pinacol Ester vs. Free Benzylic Boronic Acid

Benzylic boronic acids undergo rapid protodeboronation in protic solvents, with half-lives often <1 h in aqueous media at pH 7.4 [1]. The pinacol ester form of the target compound is hydrolytically stable, with no detectable decomposition after 100+ h in acetone-d₆, as demonstrated by ¹¹B NMR monitoring of related pinacol boronates [2]. Suppliers specify storage at 2–8 °C with protection from moisture, indicating multi-year shelf stability under recommended conditions .

Hydrolytic stability
Class-level
Stable >100 h vs. free acid (t₁/₂ <<1 h)
Pinacol ester stability supports long-term storage; free acid form introduces batch variability risk.
¹¹B NMR monitoring; aqueous half-life inferred from class behavior.
Protodeboronation Stability Shelf life

Conformational Flexibility: Methylene Spacer Enables Distinct Product Geometry vs. Direct Aryl Boronates

The –CH₂– bridge in the target compound introduces a tetrahedral carbon between the aromatic ring and the boron center, producing diarylmethane-type products upon Suzuki coupling, as opposed to the directly conjugated biaryl products obtained from aryl boronates . This single methylene unit alters the dihedral angle and π-conjugation between the two aromatic rings, which is critical in medicinal chemistry for modulating target binding and in materials science for tuning optoelectronic properties [1]. No aryl boronate analog can replicate this spatial output.

Product connectivity
Head-to-head
Diarylmethane (Ar–CH₂–Ar')
vs. biaryl (Ar–Ar')
Methylene spacer produces diarylmethane connectivity critical for specific pharmacophores; aryl boronate cannot replicate.
Standard Suzuki–Miyaura coupling with Pd catalyst.
Conformational flexibility Diarylmethane Spatial geometry

11B NMR Chemical Shift: Structural Confirmation of Tetracoordinate Boron Environment

The ¹¹B NMR spectrum of the target compound in CDCl₃ shows a sharp singlet at δ 30.2–31.5 ppm, confirming the tetracoordinate, cyclic boronate ester environment [1]. Aryl pinacol boronates (e.g., CAS 171364-80-0) typically resonate slightly downfield (δ 30–32 ppm), while free benzylic boronic acids appear at δ 25–29 ppm [2]. This narrow chemical shift range provides a rapid, non-destructive quality check upon receipt to verify that the pinacol ester has not hydrolyzed to the free boronic acid.

¹¹B NMR identity
Specification review
δ 30.2–31.5 ppm
¹¹B NMR shift enables rapid identity verification and hydrolysis detection upon receipt.
CDCl₃, external BF₃·OEt₂ reference; free acid appears at δ 25–29 ppm.
NMR characterization Quality assurance Boron speciation

Procurement-Driven Application Scenarios for Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate (CAS 150033-80-0)


Diarylmethane Pharmacophore Assembly via Suzuki–Miyaura Coupling

When the synthetic target contains a diarylmethane core (e.g., certain kinase inhibitors, GPCR modulators, or antifungal agents), this benzylic boronic ester is the direct coupling partner. Its methylene spacer ensures the correct connectivity, a feature that cannot be replicated by aryl boronates [1]. The documented purity (97–98%) and stability of the pinacol ester enable reproducible coupling yields, typically in the 70–90% range under optimized Pd-catalyzed conditions at 80–100 °C .

Iterative/Orthogonal Cross-Coupling Strategies Exploiting Benzylic–Aryl Boron Reactivity Differences

In complex molecule synthesis requiring sequential C–C bond formation, the benzylic pinacol ester can be selectively coupled under conditions (Ag₂O, PPh₃, elevated temperature) that leave an aryl Bpin on the same substrate untouched [1]. This orthogonality, demonstrated in model systems, allows procurement of a single building block that can participate in two distinct coupling events, reducing step count and intermediate isolation .

Functionalized Benzyl Building Block for Carboxylic Acid or Alcohol Derivatization

The methyl ester group at the para position serves as a masked carboxylic acid or a precursor to benzyl alcohol via reduction. This dual functionality enables the compound to act as a central intermediate in the synthesis of functional materials (e.g., metal-organic frameworks, covalent organic frameworks) or modified peptides where both the benzylic linkage and the acid/ester terminus are required [1]. Its reliable commercial purity (CoA available) supports stoichiometric precision in polymer chemistry .

Quality-Controlled Procurement for High-Throughput Experimentation Libraries

For medicinal chemistry groups building boronate libraries for HTE, this compound offers supplier-verified purity (97–98%) with ¹¹B NMR and HPLC QC data, reducing the false-negative rate in primary screens caused by degraded boronic acid contaminants [1]. The stable pinacol ester form ensures long-term storage in DMSO stock solutions without protodeboronation, unlike free benzylic boronic acids .

Application
Selection Property
Validation Focus
Diarylmethane pharmacophore assembly via Suzuki–Miyaura coupling
Benzylic boronate ester reactivity and methylene spacer
Coupling yield and diarylmethane connectivity
Orthogonal/iterative cross-coupling strategies
Differentiated aryl vs. benzylic boron reactivity
Chemoselectivity under Ag₂O/Pd conditions
Functionalized benzyl building block (acid/alcohol derivatization)
Para-methyl ester synthetic handle
Reduction/hydrolysis compatibility with boronate ester
High-throughput experimentation (HTE) library procurement
Supplier-verified purity and pinacol ester stability
Long-term DMSO solution stability and QC documentation
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